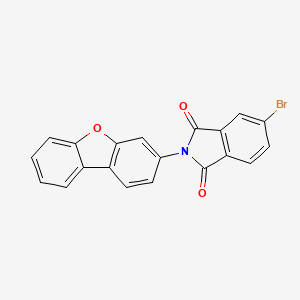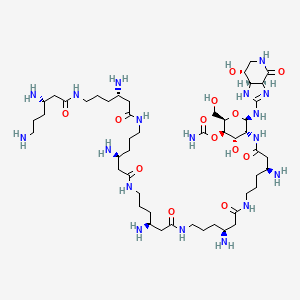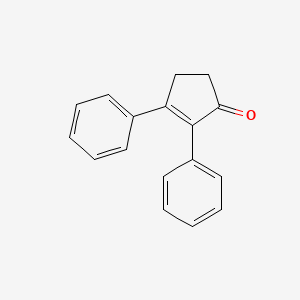
Diphenylcyclopentenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylcyclopentenon is an organic compound characterized by a cyclopentenone ring substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenylcyclopentenon can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form the cyclopentenone ring . Another method involves the Nazarov cyclization, which uses a divinyl ketone precursor and a Lewis acid catalyst to induce cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenylcyclopentenon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Diphenylcyclopentenon has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diphenylcyclopentenon involves its interaction with various molecular targets. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and affect cellular pathways. The phenyl groups can also participate in π-π interactions, influencing the compound’s binding affinity to different targets.
Vergleich Mit ähnlichen Verbindungen
Cyclopentenone: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain contexts.
Diphenylcyclopentadienone: Contains a diene system instead of a ketone, leading to different reactivity and applications.
Benzylidenecyclopentanone: Has a benzylidene group instead of phenyl groups, affecting its chemical behavior and applications.
Uniqueness: Diphenylcyclopentenon is unique due to its combination of a cyclopentenone ring and two phenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
4258-40-6 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
ATHSFASZCXCQNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
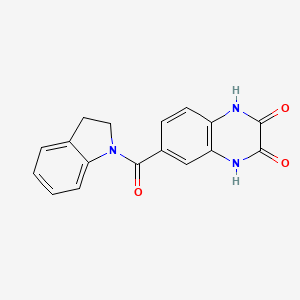
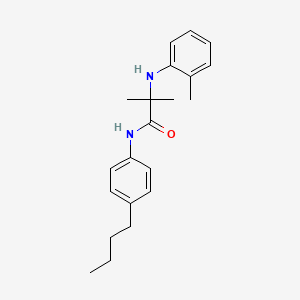

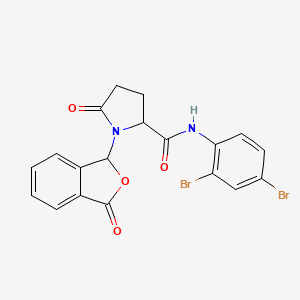

![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)

